molecular formula C12H17N3O2 B2979075 tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate CAS No. 1934485-48-9

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate

Cat. No.: B2979075
CAS No.: 1934485-48-9
M. Wt: 235.287
InChI Key: ZPDFFKCVZJJBLT-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-b]pyrazine core fused with a tert-butyl carbamate group.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyrido[2,3-b]pyrazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-9(15)5-4-6-13-10/h4-6H,7-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFFKCVZJJBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934485-48-9
Record name tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water, leading to the formation of the desired product with high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyridopyrazine core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / CAS Core Structure Molecular Weight Key Substituents Notable Properties
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate (Target) Pyrido[2,3-b]pyrazine N/A tert-butyl carbamate High lipophilicity for CNS penetration
CAS 1421065-63-5 Pyrido[1,2-a]pyrazine 250.29 6-oxo group Increased polarity
N-(4-bromo-3-methylphenyl)-...carboxamide Pyrido[2,3-b]pyrazine 451.36 Bromo, methylbenzyl carboxamide Enhanced steric bulk
CAS 1314399-42-2 Thieno[3,4-b]pyrazine N/A Sulfone groups, hexahydro structure Improved metabolic stability
CAS 1265636-31-4 Pyrido[2,3-d]pyrimidinone N/A Bromophenoxy Halogen bonding potential

Research Findings and Trends

  • Solubility : The tert-butyl carbamate group in the target compound likely offers better organic solubility compared to carboxamide derivatives (e.g., ) .
  • Stability : Sulfur-containing analogs (e.g., –4) exhibit discontinued availability, suggesting challenges in synthesis or stability under storage conditions .
  • Biological Activity : Carboxamide derivatives with halogen substituents () show promise in targeting kinases, leveraging halogen bonding for potency .

Biological Activity

Tert-butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is a heterocyclic compound with a unique structural framework that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its potential applications in pharmacology, particularly against infectious diseases such as tuberculosis.

Structural Profile

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • SMILES : CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2
  • InChIKey : ZPDFFKCVZJJBLT-UHFFFAOYSA-N

Biological Activity Overview

Despite limited literature directly addressing the biological activity of this compound, related compounds have shown promising results in various studies. The compound's structural similarities to known bioactive molecules suggest potential therapeutic properties.

Antitubercular Activity

Recent research has highlighted the importance of hybrid compounds that combine pyrazine and triazole scaffolds for their antitubercular properties. A study synthesized several compounds, including those related to pyrido[2,3-b]pyrazines, and evaluated their efficacy against Mycobacterium tuberculosis (Mtb) using the MABA assay. Notably, compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) as low as ≤21.25 μM against Mtb strains .

Study on Hybrid Compounds

A notable study synthesized a series of hybrid compounds that included pyrazine derivatives. The results indicated that several of these compounds demonstrated significant antibacterial and antifungal activities alongside low cytotoxicity in Vero cell lines . The most potent compounds were docked within the active site of the DprE1 enzyme from Mtb, suggesting a mechanism of action that could be relevant for this compound.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of related compounds:

Compound NameStructureActivityMIC (μM)Cytotoxicity (IC₅₀ μM)
Compound T4PyrazineAntitubercular≤21.25>375
Compound T5PyrazoleAntibacterialNot specified>375
tert-butyl 3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylateTBDTBDTBDTBD

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